REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([CH:8]([OH:13])[C:9]([F:12])([F:11])[F:10])=[N:6][CH:7]=1.CC(OI1(OC(C)=O)(OC(C)=O)OC(=O)C2C1=CC=CC=2)=O>C(Cl)Cl>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:8](=[O:13])[C:9]([F:10])([F:11])[F:12])=[N:6][CH:7]=1
|
Name
|
|
Quantity
|
0.643 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC(=NC1)C(C(F)(F)F)O
|
Name
|
|
Quantity
|
1.55 g
|
Type
|
reactant
|
Smiles
|
CC(=O)OI1(C2=CC=CC=C2C(=O)O1)(OC(=O)C)OC(=O)C
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Name
|
|
Quantity
|
9 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 20 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
before quenching with saturated NaHCO3 (10 mL) and saturated sodium thiosulfate solution
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for 20 min
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
transferred to a separatory funnel
|
Type
|
WASH
|
Details
|
the organic phase was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4 The filtrate
|
Type
|
CONCENTRATION
|
Details
|
was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by flash column chromatography on silica gel (5% to 30% EtOAc in heptane)
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC(=NC1)C(C(F)(F)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.6 mmol | |
AMOUNT: MASS | 0.545 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 85.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |